An In-depth Technical Guide to CEP-Lysine-d4: A Biomarker for Oxidative Stress
An In-depth Technical Guide to CEP-Lysine-d4: A Biomarker for Oxidative Stress
Introduction
2-(ω-carboxyethyl)pyrrole (CEP)-Lysine-d4 is the deuterated form of CEP-Lysine, a significant biomarker of oxidative stress and lipid peroxidation. This stable isotope-labeled internal standard is indispensable for the accurate quantification of CEP-Lysine in biological samples using mass spectrometry. The formation of CEP-Lysine adducts on proteins is a consequence of the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina and brain. Elevated levels of CEP-Lysine have been strongly implicated in the pathogenesis of age-related macular degeneration (AMD), making its precise measurement crucial for research in this and other diseases associated with oxidative stress. This guide provides a comprehensive overview of the chemical properties, synthesis, biological relevance, and analytical methodologies for CEP-Lysine-d4, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
CEP-Lysine-d4 is a stable, isotopically labeled molecule designed for use as an internal standard in mass spectrometry-based quantification. The four deuterium (B1214612) atoms are located on the carboxyethyl moiety, providing a distinct mass shift from the endogenous, unlabeled CEP-Lysine.
| Property | Value | Reference |
| Formal Name | (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid | [1] |
| CAS Number | 2702446-72-6 | [1][2] |
| Chemical Formula | C₁₃H₁₆D₄N₂O₄ | [1][2] |
| Molecular Weight | 272.3 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| UV Maximum | 217 nm | [1] |
Synthesis and Purification
While a detailed, publicly available protocol for the direct synthesis of CEP-Lysine-d4 is not readily found, the general principles involve the synthesis of a deuterated CEP precursor and its subsequent conjugation to lysine (B10760008).
A general approach for the synthesis of CEP adducts involves the reaction of 4,7-dioxoheptanoic acid with the ε-amino group of a lysine residue. For the synthesis of CEP-Lysine-d4, a deuterated analog of 4,7-dioxoheptanoic acid would be required. General methods for the deuteration of amino acids and their precursors often utilize metal-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O. For instance, ruthenium on carbon (Ru/C) under basic conditions in D₂O can be used for the stereoselective deuteration of amino acids.
Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for its use as an internal standard.
Role as a Biomarker in Age-Related Macular Degeneration (AMD)
CEP-Lysine has emerged as a key biomarker in the study of AMD, a leading cause of vision loss in the elderly. The formation of CEP adducts on proteins is a direct consequence of oxidative damage to DHA, a major component of photoreceptor outer segments in the retina.
In both "wet" and "dry" forms of AMD, CEP-modified proteins are found in higher abundance in ocular tissues compared to healthy individuals. These adducts are believed to contribute to the disease pathology through several mechanisms, including the promotion of angiogenesis (the formation of new blood vessels, a hallmark of wet AMD) and the induction of a pro-inflammatory environment. Studies have shown that mice immunized with CEP-modified albumin develop an AMD-like phenotype, further strengthening the link between CEP formation and the disease.
The quantification of CEP-Lysine in plasma and other biological fluids serves as a valuable tool for assessing the risk and progression of AMD. The use of CEP-Lysine-d4 as an internal standard allows for highly accurate and precise measurements, overcoming the variability often associated with immunoassays like ELISA.
Signaling Pathways
The pathological effects of CEP-Lysine are mediated through its interaction with specific cellular signaling pathways, leading to inflammation and angiogenesis.
CEP Formation Pathway
The formation of CEP-Lysine is initiated by the oxidative cleavage of DHA-containing phospholipids, which generates reactive electrophilic fragments. These fragments then react with the primary amine group of lysine residues on proteins to form the stable CEP adduct.
CEP-Lysine Mediated Inflammation and Angiogenesis
CEP-modified proteins can act as damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors, such as Toll-like receptor 2 (TLR2). The engagement of TLR2 by CEPs is thought to initiate a downstream signaling cascade that leads to the activation of pro-inflammatory and pro-angiogenic pathways. However, it is important to note that the role of the CEP-TLR2 axis in angiogenesis is a subject of ongoing research, with some studies showing conflicting results.[3]
The signaling cascade initiated by TLR2 activation typically involves the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of inflammatory cytokines and chemokines. Furthermore, CEPs have been shown to induce angiogenesis, a process that may be partially independent of the well-known vascular endothelial growth factor (VEGF) pathway.[4]
Experimental Protocols for Quantification
The quantification of CEP-Lysine in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution, employing CEP-Lysine-d4 as the internal standard.
Sample Preparation from Plasma
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Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
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Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant containing the free amino acids and small molecules.
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Enzymatic Hydrolysis: For the quantification of protein-bound CEP-Lysine, the protein pellet is subjected to enzymatic digestion. A combination of proteases such as pronase E and leucine (B10760876) aminopeptidase (B13392206) is used to ensure complete hydrolysis of the proteins into individual amino acids.[5]
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Internal Standard Spiking: A known amount of CEP-Lysine-d4 is added to the sample at the beginning of the sample preparation process to account for any loss during the procedure.
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Solid Phase Extraction (SPE): The hydrolyzed sample is cleaned up using SPE to remove interfering substances. Hypercarb SPE cartridges have been shown to provide good recovery.[5]
LC-MS/MS Analysis
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Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile with a small percentage of formic acid.
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Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Quantitative Data for Mass Spectrometry
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| CEP-Lysine | 269.3 | 206.2, 148.2 | [6] |
| CEP-Lysine-d4 | 273.3 | 84.1 (and others) | [1][7] |
Note: The precursor ion for CEP-Lysine-d4 is calculated based on its molecular weight. The product ion m/z 84.1 is a common fragment of lysine and is expected to be a major product ion for CEP-Lysine-d4 as the deuterium labels are on the carboxyethyl pyrrole (B145914) moiety.
Experimental Workflow
The overall workflow for the quantification of CEP-Lysine using CEP-Lysine-d4 as an internal standard is depicted below.
Data Presentation
The use of a stable isotope-labeled internal standard like CEP-Lysine-d4 allows for the generation of highly reliable quantitative data. The results are typically presented as the concentration of CEP-Lysine in the biological matrix, often normalized to the total protein or a specific protein content.
Typical Performance Characteristics of LC-MS/MS Methods for Amino Acid Quantification
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µg/mL range |
| Linearity (R²) | > 0.99 |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
Conclusion
CEP-Lysine-d4 is a vital tool for researchers investigating the role of oxidative stress in disease, particularly in the context of age-related macular degeneration. Its use as an internal standard in LC-MS/MS-based methods enables the accurate and precise quantification of CEP-Lysine, a key biomarker of lipid peroxidation. A thorough understanding of its chemical properties, the signaling pathways it influences, and the analytical methods for its detection is essential for advancing research in this field and for the development of potential therapeutic interventions targeting oxidative damage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Lack of involvement of CEP adducts in TLR activation and in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Ion chemistry of protonated lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
